molecular formula C11H12O2 B1314203 2-(3-Butenyl)benzoic acid CAS No. 89730-30-3

2-(3-Butenyl)benzoic acid

Cat. No.: B1314203
CAS No.: 89730-30-3
M. Wt: 176.21 g/mol
InChI Key: HJKLHHDCAKYZRX-UHFFFAOYSA-N
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Description

2-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, where a butenyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Butenyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of o-toluic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Butenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-(3-carboxypropyl)benzoic acid.

    Reduction: The double bond in the butenyl group can be reduced to form 2-(3-butyl)benzoic acid.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: 2-(3-carboxypropyl)benzoic acid.

    Reduction: 2-(3-butyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-(3-Butenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their efficacy and safety in clinical trials.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(3-Butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

    Malaxinic Acid: 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid.

    3,4-Dihydroxybenzoic Acid: A derivative of benzoic acid with hydroxyl groups.

    Trans-Chlorogenic Acid: A derivative of caffeic acid with antioxidant properties.

Comparison: 2-(3-Butenyl)benzoic acid is unique due to its butenyl group, which imparts distinct chemical properties and reactivity. Compared to malaxinic acid, it lacks the glucopyranosyl group, making it less hydrophilic. Unlike 3,4-dihydroxybenzoic acid, it does not have hydroxyl groups, which affects its solubility and reactivity. Trans-chlorogenic acid, on the other hand, has antioxidant properties that this compound does not possess .

Properties

IUPAC Name

2-but-3-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLHHDCAKYZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520467
Record name 2-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89730-30-3
Record name 2-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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